2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring substituted with a 3,4-difluorophenyl group and a chloro-propanone moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one typically involves the following steps:
Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through cyclization reactions involving amino acids or their derivatives.
Introduction of the 3,4-Difluorophenyl Group: This step often involves electrophilic aromatic substitution reactions where the difluorophenyl group is introduced to the pyrrolidinyl ring.
Chlorination and Ketone Formation: The final steps include chlorination of the appropriate precursor and subsequent formation of the ketone group.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted pyrrolidinyl compounds.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical relevance. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanol:
3,4-Difluorophenylpyrrolidine: Another related compound used in organic synthesis and drug development.
Uniqueness: 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one stands out due to its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO/c1-8(14)13(18)17-5-4-10(7-17)9-2-3-11(15)12(16)6-9/h2-3,6,8,10H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAKKIMEGCGIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)C2=CC(=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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